
5-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiviral and Antibacterial Potential
Research on compounds with similar structural features has demonstrated notable antiviral and antibacterial properties. For instance, the synthesis of thiadiazole sulfonamides has shown anti-tobacco mosaic virus activity, highlighting potential applications in antiviral research (Chen et al., 2010). Similarly, studies on sulfonamide derivatives have identified compounds with significant antibacterial activity against various pathogens, suggesting their utility in developing new antibacterial agents (Azab et al., 2013).
Cytotoxicity for Cancer Research
The cytotoxic effects of sulfonamide compounds have been explored in cancer research. Aminomethylselenopheno[3,2-b]thiophene sulfonamides, for example, were studied for their cytotoxicity against various cancer cell lines, suggesting potential applications in anticancer drug development (Arsenyan et al., 2016).
Carbonic Anhydrase Inhibition
Sulfonamides, including those with thiophene moieties, have been investigated for their carbonic anhydrase inhibitory activity. This research has implications for the treatment of conditions like glaucoma, suggesting a role in the development of ocular hypotensive medications (Prugh et al., 1991).
Anticonvulsant Properties
The exploration of sulfonamide derivatives in the context of anticonvulsant activity has identified compounds with protective effects against induced convulsions, indicating potential applications in the treatment of epilepsy and related disorders (Farag et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Further studies have demonstrated the utility of sulfonamide derivatives in inhibiting various enzymes, providing insights into their potential therapeutic applications in treating diseases where enzyme regulation is beneficial (Ghorab et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosinase , an enzyme that plays a critical role in the production of melanin.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit tyrosinase , which suggests that this compound may also interact with its targets by inhibiting their activity.
properties
IUPAC Name |
5-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S3/c1-23-13-4-3-11(9-14(13)24-2)17-20-12(10-25-17)7-8-19-27(21,22)16-6-5-15(18)26-16/h3-6,9-10,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDASIJVAPLAPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

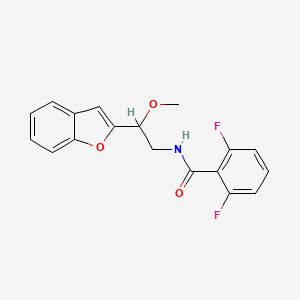
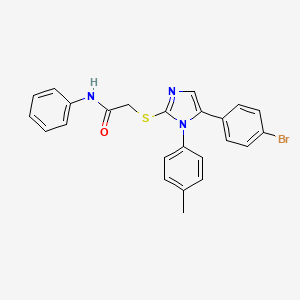

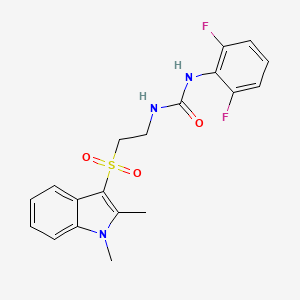
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester](/img/structure/B2456027.png)
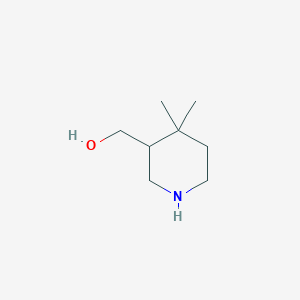
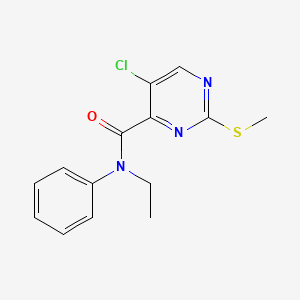
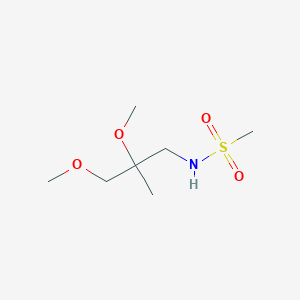
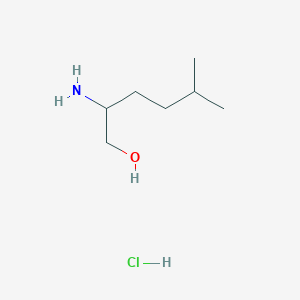
![N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2456034.png)

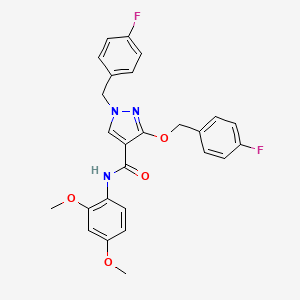
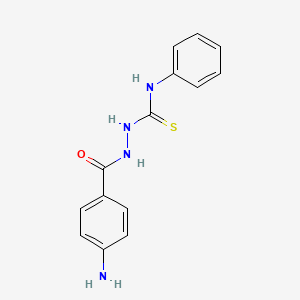
![5-Chloro-6-fluoro-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2456041.png)